molecular formula C12H17BO5 B2869048 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate CAS No. 2363164-32-1

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

Cat. No.: B2869048
CAS No.: 2363164-32-1
M. Wt: 252.07
InChI Key: HHIPQLAFIIJQNZ-UHFFFAOYSA-N
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Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is a boronate ester derivative featuring a furan ring substituted with a methyl carboxylate group at position 3 and a pinacol boronate ester (dioxaborolane) at position 3. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly in pharmaceutical and materials science applications . Its molecular formula is C₁₂H₁₇BO₅, with a molecular weight of 252.07 g/mol and a typical purity of ≥95% in commercial samples . The boronate ester group enhances stability under ambient conditions while maintaining reactivity in catalytic coupling processes .

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)9-7-16-6-8(9)10(14)15-5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIPQLAFIIJQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate typically involves the borylation of a furan derivative. One common method is the reaction of 4-bromo-3-furoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidation products.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Cross-Coupling Products: Formation of biaryl or vinyl-aryl compounds.

    Oxidation Products: Formation of boronic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Ethyl 5-(Dioxaborolan-2-yl)Furan-3-Carboxylate

Key Differences :

  • Substitution Pattern : The boronate group is at position 5 of the furan ring instead of position 4.
  • Ester Group : Ethyl ester (vs. methyl ester in the target compound).
    Impact :
  • Positional isomerism affects electronic distribution and steric accessibility. For example, coupling reactions with aryl halides may proceed at different rates due to the proximity of the boronate to the ester group .
  • Ethyl esters generally exhibit slightly lower polarity and higher lipophilicity compared to methyl esters, influencing solubility in reaction solvents .

Functional Group Variations: 5-(Dioxaborolan-2-yl)Furan-3-Carboxylic Acid

Key Differences :

  • Carboxylic Acid vs. Methyl Ester : The carboxylate group is replaced with a free carboxylic acid.
    Impact :
  • Reactivity in cross-coupling is reduced due to possible decarboxylation under basic conditions, limiting its utility in certain catalytic systems .

Substituent Modifications: Methyl 2-Methyl-5-(Dioxaborolan-2-yl)Furan-3-Carboxylate

Key Differences :

  • Additional Methyl Group : A methyl substituent at position 2 of the furan ring (CAS 1025719-05-4).
    Impact :
  • Increased molecular weight (252.07 → 266.10 g/mol ) alters physical properties such as melting point and solubility .

Aromatic Core Variations: Benzoate and Pyridine Derivatives

Methyl 2-Methyl-5-(Dioxaborolan-2-yl)Benzoate (CAS 2157414-14-5)

Key Differences :

  • Benzene vs. Furan Core : Aromatic benzene replaces the heterocyclic furan.
    Impact :
  • Reduced electron-richness of the benzene ring (vs. furan) may slow oxidative addition steps in palladium-catalyzed couplings .
  • Higher thermal stability due to the absence of ring strain in benzene .
Pyridine-Based Analog (CAS 1622217-18-8)

Key Differences :

  • Trifluoromethyl Group : Electron-withdrawing substituent alters electronic effects.
    Impact :
  • Trifluoromethyl groups enhance lipophilicity and metabolic stability, making this derivative valuable in medicinal chemistry .

Alicyclic Derivatives: Cyclohexene-Based Boronate Esters

Example : Methyl 4-(Dioxaborolan-2-yl)Cyclohex-3-enecarboxylate (CAS 1449662-38-7)
Key Differences :

  • Cyclohexene vs. Furan Core: Non-aromatic, alicyclic structure. Impact:
  • Reduced conjugation lowers stability under acidic or oxidizing conditions .
  • Flexibility of the cyclohexene ring may enable unique stereochemical outcomes in coupling reactions .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
Methyl 4-(Dioxaborolan-2-yl)Furan-3-carboxylate Furan Methyl ester (C3), Boronate (C4) 252.07 Suzuki-Miyaura coupling, heterocyclic synthesis
Ethyl 5-(Dioxaborolan-2-yl)Furan-3-carboxylate Furan Ethyl ester (C3), Boronate (C5) 266.10 Position-sensitive coupling reactions
5-(Dioxaborolan-2-yl)Furan-3-carboxylic Acid Furan Carboxylic acid (C3), Boronate (C5) 238.05 Acid-mediated reactions, salt formation
Methyl 2-Methyl-5-(Dioxaborolan-2-yl)Benzoate Benzene Methyl ester (C3), Boronate (C5) 276.11 Stable aryl couplings
Pyridine Derivative (CAS 1622217-18-8) Pyridine Trifluoromethyl (C2), Boronate (C5) 331.10 Medicinal chemistry, fluorinated analogs

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C1O2C(C)C(C)C(C)B\text{C}_1\text{O}_2\text{C}(\text{C})\text{C}(\text{C})\text{C}(\text{C})\text{B}
  • Molecular Formula : C₁₁H₁₄BNO₄
  • Molecular Weight : 262.11 g/mol
  • Purity : >98% (GC)
  • Melting Point : 82.0°C to 83.2°C

Synthesis Methods

The synthesis of this compound involves the reaction of furan derivatives with boronic acid pinacol esters. Various synthetic routes have been explored to optimize yield and purity .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives with a similar boron-containing structure showed potent inhibitory effects against various cancer cell lines. The antiproliferative activity was notably higher than standard treatments like Combretastatin-A4 .
CompoundIC₅₀ (nM)Cell Line
Compound 6a10HeLa
Compound 10h24FM3A/0
Combretastatin-A442FM3A/0

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways such as:

  • Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation in cancer cells, leading to apoptosis.
  • GSK-3β Inhibition : Some derivatives exhibit GSK-3β inhibitory activity, which is crucial for regulating cell growth and survival .

Study on Antiproliferative Effects

In a comparative study assessing the biological activity of various benzo[b]furan derivatives against human cancer cell lines:

  • Compound 10h exhibited higher growth inhibition compared to other derivatives and standard drugs. The study highlighted the importance of substituents on the benzofuran ring in enhancing biological activity .

Cytotoxicity Assessment

A cytotoxicity evaluation revealed that certain compounds did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for further development .

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